5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of 5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids, followed by nitration and chlorination reactions. Industrial production methods often utilize high-yielding and cost-effective synthetic routes to ensure scalability and efficiency .
Chemical Reactions Analysis
5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogenation and nitration reactions can introduce different substituents on the benzimidazole ring. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
5-Nitrobenzimidazole: A derivative with a nitro group at the 5-position. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-1,3-dimethyl-6-nitrobenzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O3/c1-11-7-3-5(10)6(13(15)16)4-8(7)12(2)9(11)14/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWKJTPDNAEDJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C1=O)C)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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